molecular formula C13H19N3O3 B13324488 Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)prolinate

Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)prolinate

Cat. No.: B13324488
M. Wt: 265.31 g/mol
InChI Key: SDTXDKKWPFAVJE-UHFFFAOYSA-N
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Description

Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)prolinate is a synthetic compound featuring a prolinate ester backbone linked to a 3-amino-2-oxopyridin-1(2H)-yl moiety via an ethyl spacer. Prolinate esters are widely utilized in multicomponent reactions due to their ability to form stabilized azomethine ylides, which are intermediates in the synthesis of nitrogen-containing heterocycles (e.g., pyrrolizidines) . The pyridinone ring in this compound is a key pharmacophore found in bioactive molecules, particularly those targeting enzymes like histone deacetylases (HDACs) .

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

methyl 1-[2-(3-amino-2-oxopyridin-1-yl)ethyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C13H19N3O3/c1-19-13(18)11-5-3-6-15(11)8-9-16-7-2-4-10(14)12(16)17/h2,4,7,11H,3,5-6,8-9,14H2,1H3

InChI Key

SDTXDKKWPFAVJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN1CCN2C=CC=C(C2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)prolinate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups are introduced through reactions such as nitration, reduction, and amination.

    Attachment of the Prolinate Moiety: The prolinate group can be attached via esterification reactions, where the carboxylic acid group of proline reacts with methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)prolinate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)prolinate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Structural Analogues with Pyridinone Moieties

(a) Ethyl (3-Amino-2-Oxo-1(2H)-Pyridinyl)Acetate (CAS 147283-74-7)
  • Molecular Formula : C₉H₁₂N₂O₃
  • Molecular Weight : 196.20 g/mol
  • Key Features: Ethyl ester group attached to a pyridinone ring via an acetate linker.
  • Comparison: The absence of a prolinate group reduces structural rigidity compared to the target compound.
(b) 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide
  • Key Features : Propanamide group replaces the prolinate ester.
  • Comparison :
    • Amides are less prone to hydrolysis than esters, which may enhance in vivo stability but reduce reactivity in synthetic applications .
    • The absence of a pyrrolidine ring limits its utility in multicomponent cycloadditions, a key application of prolinate esters .

Heterocyclic Derivatives with Bioactive Profiles

(a) Methyl 9-(2-Iminothiazol-3(2H)-yl)-9-oxononanoate
  • Biological Activity : Exhibits HDAC inhibition with IC₅₀ values of 50 µM (U2OS cells) and >100 µM (HT29 cells), indicating cell-specific activity .
  • Comparison: The thiazole ring in this compound differs from the pyridinone in the target molecule, altering electronic properties and binding affinity. The long aliphatic chain may enhance membrane permeability but could reduce solubility compared to the ethyl-prolinate linker in the target compound.
(b) Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate
  • Synthesis: Prepared via reactions involving cyano and pyridinyl groups, highlighting the versatility of pyridine-containing intermediates .
(a) N-Propargyl Methyl Prolinate
  • Synthesis Yield : 72% via alkylation of methyl prolinate with propargyl bromide .
  • Comparison: The propargyl group enables click chemistry applications, whereas the pyridinone-ethyl group in the target compound may prioritize biological interactions.
(b) Pyrrolizidines via Methyl Prolinate Cycloaddition
  • Reaction Efficiency : 90% yield in multicomponent 1,3-dipolar cycloadditions, demonstrating the utility of prolinate esters in generating complex heterocycles .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Key Functional Groups Bioactivity (IC₅₀) Synthesis Yield
Methyl (target compound) Not Provided Prolinate ester, pyridinone Not Reported Not Reported
Ethyl (3-Amino-2-oxopyridinyl)acetate C₉H₁₂N₂O₃ Ethyl ester, pyridinone Not Reported Not Reported
Methyl 9-(2-Iminothiazol-3-yl)-9-oxononanoate C₁₃H₁₉N₂O₃S Thiazole, aliphatic chain 50 µM (U2OS) Not Reported
N-Propargyl Methyl Prolinate C₉H₁₃NO₂ Propargyl, prolinate Not Reported 72%

Key Research Findings

HDAC Inhibition: Pyridinone and thiazole derivatives show HDAC inhibitory activity, suggesting the target compound may share this mechanism, though structural differences (e.g., prolinate vs. aliphatic chains) could modulate potency .

Ester vs. Amide Stability: Compared to amide analogs (e.g., 2-(3-amino-2-oxopyridin-1(2H)-yl)-N-methylpropanamide), the target’s ester group may offer balanced reactivity and metabolic stability .

Biological Activity

Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)prolinate, also known by its CAS number 2171110-46-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O3C_{13}H_{19}N_{3}O_{3} with a molecular weight of 265.31 g/mol. The structure features a proline derivative linked to a pyridine moiety, which is crucial for its biological interactions.

1. Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, studies on thiazole-bearing molecules have shown that certain derivatives can effectively eliminate tonic extensor phases in animal models, suggesting a potential for developing new anticonvulsant medications .

2. Anticancer Properties

The compound's structural similarities to other bioactive molecules suggest potential anticancer activity. For example, certain pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells, with IC50 values lower than those of established chemotherapeutics like doxorubicin . Further studies employing molecular dynamics simulations indicate that these compounds interact with cancer-related proteins primarily through hydrophobic contacts, enhancing their therapeutic efficacy .

3. Antimicrobial Activity

Preliminary data suggest that this compound may also possess antimicrobial properties. Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity that could be explored further in clinical settings .

The biological activity of this compound is likely mediated through several mechanisms:

  • Protein Interaction : The compound may bind to specific proteins involved in disease pathways, altering their function and leading to therapeutic effects.
  • Cell Cycle Modulation : By affecting key regulatory proteins in the cell cycle, the compound could induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

StudyFocusFindings
Study 1Anticonvulsant ActivityIdentified significant anticonvulsant effects in animal models with specific structural modifications.
Study 2Anticancer PropertiesDemonstrated cytotoxicity against A-431 and Jurkat cell lines; lower IC50 than doxorubicin.
Study 3Antimicrobial EfficacyShowed effectiveness against various bacterial strains; potential for development as an antibiotic.

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